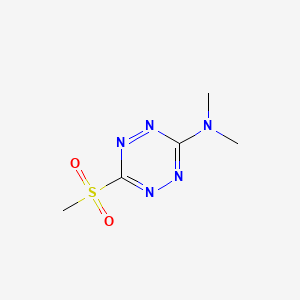
6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine is a chemical compound that belongs to the class of tetrazines Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms This particular compound is characterized by the presence of a methanesulfonyl group and two dimethylamine groups attached to the tetrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine typically involves the reaction of tetrazine derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Tetrazine derivative+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Nucleophilic Addition: The tetrazine ring can participate in nucleophilic addition reactions, forming adducts with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Nucleophilic Addition: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.
Aplicaciones Científicas De Investigación
6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A related compound used in similar substitution reactions.
Tetrazine Derivatives: Other tetrazine compounds with different substituents that exhibit similar reactivity.
Sulfonamide Derivatives: Compounds with a sulfonamide group that share some chemical properties.
Uniqueness
6-(Methanesulfonyl)-N,N-dimethyl-1,2,4,5-tetrazin-3-amine is unique due to the combination of the methanesulfonyl group and the tetrazine ring, which imparts specific reactivity and potential applications not found in other similar compounds. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research.
Propiedades
Número CAS |
111888-23-4 |
|---|---|
Fórmula molecular |
C5H9N5O2S |
Peso molecular |
203.23 g/mol |
Nombre IUPAC |
N,N-dimethyl-6-methylsulfonyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C5H9N5O2S/c1-10(2)4-6-8-5(9-7-4)13(3,11)12/h1-3H3 |
Clave InChI |
UGWSCPBHZNHDHQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NN=C(N=N1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



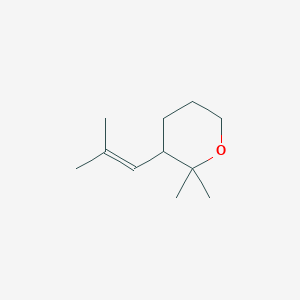
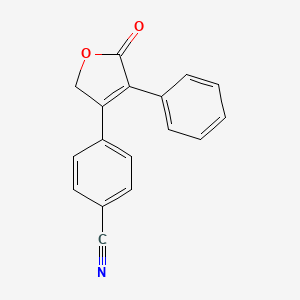

![6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14306250.png)
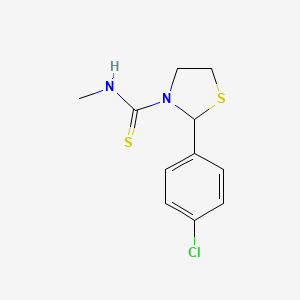
![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)
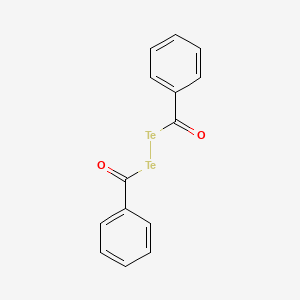
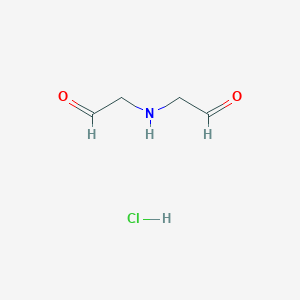
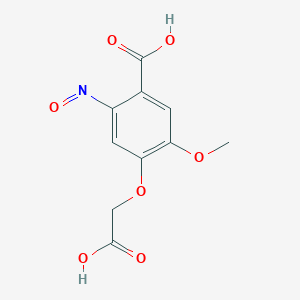
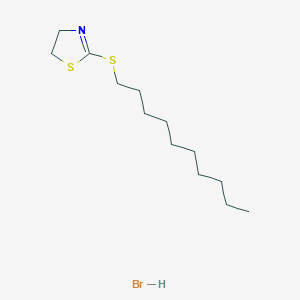
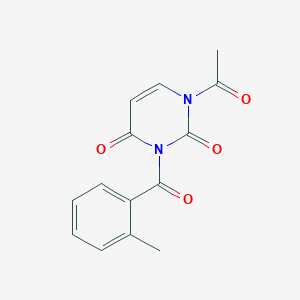
![2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B14306305.png)
![10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl-](/img/structure/B14306323.png)
